5-bromo-N-cyclohexylthiophene-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-cyclohexylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S2/c11-9-6-7-10(15-9)16(13,14)12-8-4-2-1-3-5-8/h6-8,12H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTKBQITYZAPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Thiophene and Sulfonamide Moieties in Drug Discovery
The foundation of 5-bromo-N-cyclohexylthiophene-2-sulfonamide is built upon two pharmacologically significant scaffolds: thiophene (B33073) and sulfonamide.
The thiophene nucleus is a five-membered heterocyclic compound that is considered a "privileged" structure in medicinal chemistry. nih.govrsc.org Its structural similarity to a benzene ring allows it to act as a bioisostere, which can improve physicochemical properties, metabolic stability, and binding affinity of a parent compound. nih.gov Thiophene and its derivatives are integral components of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, and antihypertensive properties. researcher.lifecognizancejournal.comnih.gov The versatility and accessible modification sites of the thiophene ring have made it a focal point for medicinal chemists designing novel pharmaceuticals. nih.govresearcher.life Commercially available drugs containing a thiophene ring include the anti-inflammatory agents tiaprofenic acid and tenidap, as well as the asthma medication zileuton. nih.govcognizancejournal.com
The sulfonamide functional group (R−S(=O)₂−NR₂) is another cornerstone of drug development. wikipedia.org While historically associated with "sulfa drugs," the first class of broadly effective systemic antibiotics, the applications of the sulfonamide moiety have expanded dramatically. wikipedia.orgajchem-b.com This functional group is now found in a diverse range of non-antibiotic medications. These include thiazide and loop diuretics (e.g., hydrochlorothiazide, furosemide), sulfonylureas for treating diabetes (e.g., glipizide, glyburide), and certain COX-2 inhibitors like celecoxib. wikipedia.orgclevelandclinic.org The sulfonamide group's ability to serve as a building block in synthetic chemistry and its wide range of pharmacological activities, such as anticancer, antidiabetic, and antiviral properties, underscore its enduring importance in modern drug discovery. ajchem-b.comajchem-b.comresearchgate.net
Historical Context and Therapeutic Applications of Sulfonamide Based Agents
The journey of sulfonamide-based drugs began in the 1930s in the laboratories of Bayer AG. wikipedia.org In 1932, the first sulfonamide, Prontosil, was discovered to have a strong protective action against bacterial infections in live animals, though it was inactive in a test tube. wikipedia.org This discovery was monumental, as Prontosil became the first medicine capable of effectively treating a range of systemic bacterial infections, heralding the dawn of the antibiotic revolution. wikipedia.orgajchem-b.com
Sulfonamides function as bacteriostatic agents, meaning they inhibit the growth and multiplication of bacteria rather than killing them directly. wikipedia.orgrxlist.com They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid. wikipedia.org Since bacteria must synthesize their own folic acid to survive and humans obtain it from their diet, this pathway is an effective and selective target for antimicrobial therapy. rxlist.com
The initial success against infections caused by streptococci led to the development of thousands of sulfonamide derivatives with improved efficacy and reduced toxicity. wikipedia.org Beyond their foundational role as antibacterials for conditions like urinary tract infections, sulfonamides have been developed into a multitude of drug classes with diverse therapeutic applications. wikipedia.orgdrugs.com
Table 1: Therapeutic Applications of Sulfonamide-Containing Drugs
| Therapeutic Class | Example Drugs | Primary Application |
|---|---|---|
| Antibiotics | Sulfamethoxazole, Sulfasalazine | Bacterial Infections, Inflammatory Bowel Disease |
| Diuretics | Hydrochlorothiazide, Furosemide, Chlorthalidone | High Blood Pressure, Fluid Retention |
| Antidiabetics | Glyburide, Glipizide, Tolbutamide | Type 2 Diabetes |
| Anticonvulsants | Sultiame, Acetazolamide | Seizures, Glaucoma |
| Anti-inflammatory | Celecoxib | Arthritis, Pain |
| Antiretrovirals | Darunavir | HIV Infection |
| Anticancer Agents | Vemurafenib | Metastatic Melanoma |
This table provides examples of the broad therapeutic utility of the sulfonamide moiety. wikipedia.orgclevelandclinic.orgajchem-b.comdrugs.com
Rationale for Bromine and Cyclohexyl Substituents in Thiophene Sulfonamide Scaffolds
The specific decoration of the thiophene (B33073) sulfonamide scaffold with bromine and cyclohexyl groups is a deliberate strategy in medicinal chemistry to modulate the molecule's properties.
The introduction of halogen atoms, a strategy known as "halogenation," is a common tactic in drug design. ump.edu.plBromine , in particular, can be introduced into a lead compound to enhance its biological profile. ump.edu.plsemanticscholar.org The advantages of "bromination" can include an increase in therapeutic activity and a beneficial effect on the drug's metabolism and duration of action. ump.edu.plsemanticscholar.org The presence of a bromine atom can influence drug-target interactions through the formation of "halogen bonds," a type of non-covalent interaction with biological macromolecules that can improve binding affinity and selectivity. ump.edu.pl Bromine's lipophilic nature may also facilitate better membrane permeability and cellular uptake. researchgate.net
The cyclohexyl group is an aliphatic, cyclic substituent that serves several important functions in drug design. pharmablock.comwikipedia.org It is often used as a bioisostere for other chemical groups, such as a phenyl ring or a t-butyl group. pharmablock.com Unlike the flat phenyl ring, the three-dimensional chair-like conformation of the cyclohexyl group can provide more contact points with a target protein, potentially leading to stronger binding. pharmablock.com Replacing a flexible alkyl chain with a more rigid cyclohexyl ring reduces the conformational entropy of the molecule, which can also contribute to better binding affinity. pharmablock.com In some cases, exchanging a cyclopentyl group for a cyclohexyl group has been shown to result in a systematic increase in ligand-protein affinity. mdpi.com
Current Research Landscape and Emerging Trends in Brominated Thiophene Sulfonamides
Established Synthetic Routes to Thiophene-2-sulfonamides
The thiophene-2-sulfonamide (B153586) scaffold is a core component in numerous chemically significant molecules. researchgate.net Its synthesis is typically achieved through several reliable methods, which can be broadly categorized into direct sulfonylation of a thiophene precursor or the transformation of existing functional groups.
The most classic and direct approach to preparing thiophene-2-sulfonamides involves the electrophilic substitution reaction of a thiophene derivative with a sulfonating agent. researchgate.net This process typically begins with the synthesis of a thiophene-2-sulfonyl chloride intermediate. Chlorosulfonic acid (ClSO₃H) is a common reagent for this transformation, reacting with the thiophene ring to install the -SO₂Cl group. researchgate.netresearchgate.net The resulting sulfonyl chloride is a versatile intermediate that readily reacts with a primary or secondary amine to form the desired sulfonamide bond. wikipedia.org This two-step sequence—chlorosulfonation followed by amination—is a cornerstone in the synthesis of this class of compounds. The reaction of the sulfonyl chloride with an amine is the basis of the Hinsberg reaction, a classic method for amine characterization. wikipedia.org
A summary of the direct sulfonylation approach is presented below:
| Step | Description | Typical Reagents |
| 1. Chlorosulfonation | Electrophilic aromatic substitution to introduce the sulfonyl chloride group onto the thiophene ring. | Chlorosulfonic acid (ClSO₃H) |
| 2. Amination | Nucleophilic substitution of the chloride on the sulfonyl chloride group by an amine to form the sulfonamide. | Primary or secondary amines (e.g., cyclohexylamine) |
Alternative synthetic strategies leverage the conversion of other sulfur-containing functional groups into the sulfonamide moiety. These methods can be particularly useful when direct sulfonylation is not feasible due to substrate sensitivity or regioselectivity issues. One such approach involves the oxidative coupling of thiols and amines. rsc.org This strategy streamlines the synthesis by forming the S-N bond directly from readily available starting materials, avoiding the need for pre-functionalization steps. rsc.org
Another versatile pathway proceeds through sulfinate intermediates. Aryl sulfinates can be generated from various pre-functionalized arenes, such as aryl halides or aryl boronic acids, in the presence of sulfur dioxide surrogates. nih.govresearchgate.net These sulfinates can then be converted to sulfonamides through oxidative amination. nih.gov For instance, an in-situ generated aryl sulfinate can react with an amine in the presence of an oxidizing agent like N-chlorosuccinimide (NCS) to yield the corresponding sulfonamide. nih.gov Although often considered terminal functional groups, recent advancements have demonstrated methods for the reductive cleavage of the N-S bond in secondary sulfonamides to generate sulfinates and amines, which can then be used for further functionalization. researchgate.netchemrxiv.org
Specific Synthesis of 5-bromothiophene-2-sulfonamide (B1270684) Intermediates
The direct precursor to the title compound is 5-bromothiophene-2-sulfonamide. This intermediate is typically synthesized via the direct chlorosulfonation of 2-bromothiophene (B119243). researchgate.net The reaction involves treating 2-bromothiophene with an excess of chlorosulfonic acid, often in a solvent like carbon tetrachloride, to yield 5-bromothiophene-2-sulfonyl chloride. researchgate.netresearchgate.net The subsequent reaction of this sulfonyl chloride with ammonia (B1221849) or an ammonia equivalent furnishes the primary sulfonamide, 5-bromothiophene-2-sulfonamide. researchgate.net
A representative procedure for this synthesis is outlined below:
| Reactant | Reagent | Solvent | Product |
| 2-Bromothiophene | Chlorosulfonic acid | Carbon Tetrachloride (CCl₄) | 5-Bromothiophene-2-sulfonyl chloride |
| 5-Bromothiophene-2-sulfonyl chloride | Aqueous Ammonia | - | 5-bromothiophene-2-sulfonamide |
Strategies for N-Alkylation to Incorporate the Cyclohexyl Moiety
The final step in the synthesis of this compound involves the formation of a bond between the sulfonamide nitrogen and the cyclohexyl group. This is achieved through N-alkylation of the 5-bromothiophene-2-sulfonamide intermediate. A common and effective method involves deprotonating the sulfonamide with a strong base to generate a nucleophilic sulfonamide anion, which then reacts with a cyclohexyl electrophile, such as cyclohexyl bromide. nih.gov
Recent studies have detailed the N-alkylation of 5-bromothiophene-2-sulfonamide with various alkyl bromides using lithium hydride (LiH) as the base in a solvent like dimethylformamide (DMF). nih.govnih.gov The reaction proceeds efficiently at room temperature. nih.gov Other strong bases like sodium hydride can also be employed for this transformation. researchgate.net This methodology is a specific application of the broader "borrowing hydrogen" or alcohol alkylation strategies, where catalysts, often based on ruthenium or manganese, enable the N-alkylation of sulfonamides using alcohols as the alkylating agents. organic-chemistry.orgnih.gov
The general conditions for the N-alkylation are summarized in the following table:
| Substrate | Alkylating Agent | Base | Solvent | Product |
| 5-bromothiophene-2-sulfonamide | Cyclohexyl bromide | Lithium Hydride (LiH) | Dimethylformamide (DMF) | This compound |
Advanced Chemical Transformations and Scaffold Diversification of this compound
The bromine atom at the C5 position of the thiophene ring serves as a versatile synthetic handle for further molecular diversification. nih.gov This allows the this compound scaffold to be elaborated into a library of more complex derivatives through various cross-coupling reactions. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to 5-bromothiophene sulfonamide derivatives. nih.govrsc.org The Suzuki-Miyaura cross-coupling reaction, in particular, is a widely used method for this purpose. researchgate.netdoaj.org This reaction couples the 5-bromothiophene derivative with various aryl or heteroaryl boronic acids or their esters to generate 5-arylthiophene-2-sulfonamides. researchgate.netresearchgate.net
The reaction is typically carried out using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium phosphate (B84403) (K₃PO₄) and a solvent system such as a mixture of 1,4-dioxane (B91453) and water. researchgate.netnih.gov These reactions allow for the introduction of a wide range of substituted aryl groups at the C5 position, with studies showing that the electronic effects of substituents on the boronic acid can influence the reaction's success. nih.govresearchgate.netdoaj.org This method has been used to generate libraries of compounds for biological screening. nih.govnih.gov
Below is a table summarizing typical conditions and outcomes for the Suzuki-Miyaura coupling of related 5-bromothiophene sulfonamide substrates:
| Substrate | Coupling Partner | Catalyst | Base | Solvent/H₂O Ratio | Yield |
| 5-bromothiophene-2-sulfonamide derivative | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 4:1 | 56-72% nih.govnih.gov |
| 5-bromothiophene-2-sulfonamide derivative | Aryl boronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | K₃PO₄ | 4:1 | Fair to Good researchgate.net |
Modifications of the Sulfonamide Nitrogen Beyond N-Alkylation
While N-alkylation is a common strategy for modifying sulfonamides, other transformations of the sulfonamide nitrogen can introduce a wider range of functional groups and structural diversity. These modifications can significantly alter the electronic and steric properties of the molecule. Key methodologies include N-acylation and the formation of formamidine (B1211174) derivatives.
N-Acylation: A primary example of such modification is the N-acylation of the parent sulfonamide scaffold. The reaction of 5-bromothiophene-2-sulfonamide with an acylating agent like acetic anhydride (B1165640) in a suitable solvent such as acetonitrile (B52724) leads to the formation of the corresponding N-acetylated product, N-(5-bromothiophene-2-ylsulfonyl)acetamide. researchgate.net This transformation converts the primary sulfonamide into a more complex sulfonylacetamide moiety, which can influence its chemical properties and biological interactions. researchgate.net
Formamidine Formation: Another notable derivatization involves the reaction of the sulfonamide with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). google.com This reaction, typically conducted in acetonitrile, converts the -NH- group of the sulfonamide into an N,N-dimethylformamidine derivative. google.com This modification protects the sulfonamide proton and introduces a different functional group that can be used for further synthetic transformations or to modulate the compound's physicochemical profile.
| Reaction Type | Starting Material | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| N-Acylation | 5-bromothiophene-2-sulfonamide | Acetic anhydride (CH₃CO)₂O, Acetonitrile (CH₃CN) | N-(5-bromothiophene-2-ylsulfonyl)acetamide | researchgate.net |
| Formamidine Formation | 5-bromothiophene-2-sulfonamide | Dimethylformamide dimethyl acetal (DMF-DMA), Acetonitrile (CH₃CN) | N,N-dimethyl-N'-[(5-bromothiophen-2-yl)sulfonyl]formamidine | google.com |
Derivatization of the Thiophene Ring at Unsubstituted Positions
The thiophene ring of this compound has two unsubstituted carbon atoms at the C3 and C4 positions. These positions are potential sites for electrophilic substitution or other functionalization reactions, although the ring is generally deactivated by the two electron-withdrawing groups at C2 (sulfonamide) and C5 (bromo). A powerful strategy to overcome this deactivation and achieve regioselective functionalization is through directed ortho-metalation (DoM).
Directed ortho-Metalation (DoM): The sulfonamide group at the C2 position can act as a directed metalation group (DMG). acs.orgresearchgate.net In this process, a strong organolithium base, such as n-butyllithium (n-BuLi), is used to deprotonate the ring at the position ortho to the DMG. wikipedia.org For a 2,5-disubstituted thiophene, this selectively occurs at the C3 position. Research has shown that when the 5-position of a 2-thiophenesulfonamide is blocked (in this case, by a bromine atom), metalation with n-butyllithium occurs exclusively at the C3 position. acs.org
This generates a potent 3-lithio-5-bromothiophene-2-sulfonamide intermediate. This nucleophilic intermediate can then be trapped by a variety of electrophiles to introduce a wide range of substituents at the C3 position. For example, quenching the lithiated intermediate with carbon dioxide (Dry Ice) followed by an acidic workup yields the corresponding 5-bromo-2-(sulfonamido)thiophene-3-carboxylic acid. acs.org This methodology provides a reliable route to introduce functional groups at the otherwise unreactive C3 position, enabling the synthesis of trisubstituted thiophene derivatives.
| Reaction Type | Starting Material Scaffold | Reagents & Conditions | Intermediate | Electrophile | Final Product Scaffold | Reference |
|---|---|---|---|---|---|---|
| Directed ortho-Metalation (DoM) and Carboxylation | 5-bromo-N,N-dialkylthiophene-2-sulfonamide | 1) n-butyllithium (n-BuLi) 2) Carbon Dioxide (CO₂) 3) Acidic workup | 3-Lithio-5-bromo-N,N-dialkylthiophene-2-sulfonamide | Carbon Dioxide (CO₂) | 5-bromo-3-carboxy-N,N-dialkylthiophene-2-sulfonamide | acs.org |
Antimicrobial Modes of Action of Thiophene Sulfonamides
Interactions with Bacterial/Fungal Target Proteins (e.g., DprE1, Enoyl Acyl Carrier Protein Reductase InhA, Rhomboid Protease)
The specific interactions of this compound with DprE1, Enoyl Acyl Carrier Protein Reductase (InhA), and rhomboid protease have not been explicitly documented in dedicated studies. However, the thiophene and sulfonamide moieties are present in various inhibitors of these enzymes, suggesting a potential for interaction.
DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a critical enzyme in the biosynthesis of the mycobacterial cell wall component arabinogalactan. nih.gov It is a validated target for the development of anti-tuberculosis drugs, and several classes of inhibitors have been identified, some of which contain thiophene-arylamide structures. nih.gov The structural similarities suggest that this compound could potentially fit into the binding pocket of DprE1, although experimental validation is required.
Enoyl Acyl Carrier Protein Reductase (InhA) is another key enzyme in the mycobacterial cell wall synthesis pathway and is the primary target for the anti-tuberculosis drug isoniazid. nih.gov The discovery of novel InhA inhibitors is an active area of research, with virtual screening and structure-based design being employed to identify new chemical scaffolds. nih.govnih.gov While direct evidence is lacking for this compound, the general approach of screening diverse chemical libraries against InhA could potentially reveal activity for this compound.
Rhomboid proteases are intramembrane serine proteases involved in various cellular processes. nih.gov The development of inhibitors for these enzymes is of therapeutic interest. Screening assays, including activity-based fluorescence polarization, have been developed to identify new classes of rhomboid protease inhibitors. nih.gov While β-lactones have been identified as a novel structural class of inhibitors, the screening of diverse compound libraries, which could include thiophene sulfonamides, is an ongoing effort. nih.gov
Other Enzyme Inhibition Mechanisms
Beyond its potential antimicrobial targets, the inhibitory activity of this compound and related compounds has been explored against a range of other enzymes.
Phosphodiesterase-4 (PDE4) Inhibition
Phosphodiesterase-4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular cyclic AMP (cAMP) levels. Inhibition of PDE4 has been investigated as a therapeutic strategy for inflammatory diseases. While there is no specific data on the inhibition of PDE4 by this compound, the broad screening of chemical libraries for PDE4 inhibitors is a common practice in drug discovery.
Chymase Inhibition
Chymase is a serine protease found in mast cells that is involved in inflammation and cardiovascular diseases. The search for chymase inhibitors is an area of active research. The inhibitory potential of this compound against chymase has not been reported.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease and other neurological disorders. bioassaysys.com Screening of chemical libraries is a common method for identifying new inhibitors. nih.gov While direct evidence for this compound is unavailable, the general class of sulfonamides has been explored for cholinesterase inhibition.
Modulation of Voltage-Gated Sodium Channels (e.g., NaV1.7)
Voltage-gated sodium channels, particularly the NaV1.7 subtype, are critical for the transmission of pain signals. nih.gov Blockade of these channels is a promising strategy for the development of new analgesics. Many selective NaV1.7 inhibitors contain aryl sulfonamide fragments. nih.gov This structural feature in this compound suggests a potential for interaction with NaV1.7, although this has not been experimentally confirmed.
Computational Chemistry Approaches in the Study of 5 Bromo N Cyclohexylthiophene 2 Sulfonamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding how a ligand, such as 5-bromo-N-cyclohexylthiophene-2-sulfonamide, might interact with a biological target, typically a protein or enzyme.
Prediction of Optimal Binding Conformations and Modes
Molecular docking simulations can predict the most favorable binding conformations of a ligand within the active site of a target protein. For sulfonamide derivatives, these simulations are instrumental in elucidating the specific interactions that contribute to their biological effects. In a study on related 5-bromo-N-alkylthiophene-2-sulfonamides, a derivative, 5-bromo-N-propylthiophene-2-sulfonamide, was investigated through in-silico tests against a protein from New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae (PDB ID: 5N5I). nih.gov The simulations revealed that the compound engaged in both hydrogen bonding and hydrophobic interactions within the protein's active site. nih.gov Such predictions are vital for understanding the mechanism of action and for the rational design of more potent analogs. The predicted binding mode helps to visualize how the thiophene (B33073) ring, the sulfonamide group, and the cyclohexyl moiety of this compound could be spatially arranged to maximize interactions with the target.
Identification of Key Amino Acid Residues Involved in Binding
A significant outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For the analogous compound, 5-bromo-N-propylthiophene-2-sulfonamide, docking studies against the protein with PDB ID: 5N5I indicated interactions with a range of amino acid residues within the active pocket. nih.gov While the specific residues for the N-cyclohexyl derivative would require a dedicated study, the types of interactions observed for similar molecules provide a foundational understanding. For instance, the nitrogen atom of the sulfonamide group in a related benzothieno[3,2-d]pyrimidin-4-one sulfonamide derivative was found to form a hydrogen bond with Gln-192, while one of the oxygen atoms of the SO2NH2 group formed a hydrogen bond with His-90 in the active site of cyclooxygenase-2 (COX-2). mdpi.com This highlights the importance of the sulfonamide group in anchoring the ligand to the target protein.
Table 1: Key Interactions in Molecular Docking of a Related Sulfonamide This table is illustrative and based on findings for a similar compound, 5-bromo-N-propylthiophene-2-sulfonamide, docked against PDB ID: 5N5I.
| Interaction Type | Involved Moiety of Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Sulfonamide group (NH and SO2) | Asp, Glu, His, Asn, Ser |
| Hydrophobic Interactions | Thiophene ring, Cyclohexyl group | Phe, Trp, Pro, Val, Ala |
Estimation of Binding Affinities and Scoring Functions
Molecular docking programs employ scoring functions to estimate the binding affinity between a ligand and its target. These scores provide a quantitative measure to rank different ligands or different binding poses of the same ligand. A lower binding energy generally indicates a more stable and favorable interaction. For instance, in a study of 5-bromoindole-2-carboxylic acid hydrazone derivatives, a compound exhibited a binding energy of -8.76 kcal/mol against VEGFR tyrosine kinase, indicating a strong interaction. d-nb.info While specific binding affinity data for this compound is not available, such computational estimations are crucial for prioritizing compounds for further experimental testing. The quantitative structure-activity relationship (QSAR) approach also relies on such descriptors to correlate with biological activities. ijnrd.org
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.org These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds.
Development of 2D and 3D QSAR Models (CoMFA, CoMSIA, HQSAR)
QSAR models can be developed in two or three dimensions. 2D-QSAR models use descriptors that are derived from the 2D representation of a molecule, such as molecular weight and logP. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of molecules and their surrounding interaction fields.
CoMFA calculates steric and electrostatic fields around a set of aligned molecules to generate a QSAR model. For a series of thienopyrimidine derivatives, a CoMFA model yielded a significant cross-validated correlation coefficient (q²) of 0.514, indicating good predictive ability. nih.govresearchgate.net
CoMSIA , in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often leading to more predictive models. nih.govresearchgate.net For the same thienopyrimidine series, the best CoMSIA model showed a q² of 0.541. nih.govresearchgate.net The contour maps generated from these models provide a visual representation of which regions around the molecule are favorable or unfavorable for activity, guiding further structural modifications.
Hologram QSAR (HQSAR) is a 2D-QSAR technique that uses molecular holograms, which are fragment fingerprints, to correlate with biological activity. This method does not require molecular alignment, which can be a challenging step in 3D-QSAR.
Table 2: Overview of QSAR Models and Their Applications
| QSAR Model | Dimensionality | Key Descriptors | Primary Application |
| 2D-QSAR | 2D | Physicochemical properties, topological indices | Predicting activity based on 2D structural features. |
| CoMFA | 3D | Steric and electrostatic fields | Identifying favorable steric and electrostatic regions for activity. |
| CoMSIA | 3D | Steric, electrostatic, hydrophobic, H-bond fields | Providing a more detailed understanding of structure-activity relationships. |
| HQSAR | 2D | Molecular fragment fingerprints (holograms) | Rapid screening and prediction without the need for 3D alignment. |
Correlation of Structural Descriptors with Biological Activity
The core of any QSAR study is the correlation of molecular descriptors with a measured biological activity. These descriptors can be physicochemical, electronic, or steric in nature. For example, a QSAR study on xanthone (B1684191) derivatives as anti-tuberculosis agents found a correlation between electronic parameters (atomic charges) and the inhibitory concentration (IC50). nih.gov The resulting equation allowed for the prediction of activity for new derivatives. nih.gov
Predictive Modeling for the Design of Novel Analogues
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, serves as a cornerstone in the rational design of novel analogues of this compound. tiu.edu.iqnih.gov QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence a desired biological outcome, these models can forecast the activity of yet-to-be-synthesized analogues. researchgate.netresearchgate.net
For a series of thiophene sulfonamides, including analogues of this compound, a typical QSAR study would involve the calculation of a wide array of molecular descriptors. These can be categorized as follows:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters.
Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching. nih.gov
Once these descriptors are calculated for a training set of molecules with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. nih.gov A robust and validated QSAR model can then be used to screen a virtual library of novel this compound analogues, prioritizing the most promising candidates for synthesis and experimental testing. tiu.edu.iq This predictive approach significantly reduces the time and resources required for the discovery of new and more potent compounds. researchgate.net
Table 1: Key Molecular Descriptors in Predictive Modeling of Sulfonamide Analogues
| Descriptor Category | Examples | Relevance to Analogue Design |
|---|---|---|
| Electronic | HOMO/LUMO energies, Partial Charges | Influences reactivity and interaction with target binding sites. |
| Steric | Molecular Volume, Surface Area | Determines the fit within the target's binding pocket. |
| Hydrophobic | LogP, Polar Surface Area | Affects membrane permeability and pharmacokinetic properties. |
| Topological | Connectivity Indices, Shape Indices | Encodes structural features related to biological activity. |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of this compound and its complexes with biological macromolecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational changes, binding events, and the energetic landscape of molecular interactions.
A critical application of MD simulations is the assessment of the conformational stability of the complex formed between this compound and its protein target. nih.gov After an initial docking of the ligand into the protein's active site, a long-timescale MD simulation is performed to observe the evolution of the complex. Key metrics used to analyze conformational stability include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms from their initial positions is monitored over the simulation trajectory. A stable and converging RMSD value suggests that the complex has reached a stable conformational state.
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues or ligand atoms provides insight into their flexibility. Regions of the protein or parts of the ligand that exhibit high fluctuations may be involved in conformational changes upon binding.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable binding interaction.
These analyses help to validate the initial docking pose and provide confidence in the predicted binding mode of this compound.
MD simulations go beyond a static picture of binding and reveal the dynamic nature of the interactions between this compound and its target. nih.gov The sulfonamide moiety, the thiophene ring, the bromine atom, and the cyclohexyl group can all participate in a variety of non-covalent interactions, including:
Hydrogen Bonds: The sulfonamide group is a proficient hydrogen bond donor and acceptor. MD simulations can track the formation and breaking of these bonds with specific amino acid residues in the binding pocket.
Hydrophobic Interactions: The cyclohexyl and thiophene rings can engage in favorable hydrophobic interactions with nonpolar residues of the protein.
Halogen Bonds: The bromine atom on the thiophene ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms.
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands, such as analogues of this compound. nih.govdrugdesigndata.org FEP simulations involve "alchemically" transforming one ligand into another within the protein binding site and in solution. The difference in the free energy of these transformations provides a highly accurate prediction of the difference in binding affinity between the two ligands. acs.org
The binding free energy of a single ligand can also be estimated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approaches. researchgate.net These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with solvation free energies. While less computationally expensive than FEP, they provide a valuable estimation of the binding affinity.
Table 2: Comparison of Binding Free Energy Calculation Methods
| Method | Description | Computational Cost | Accuracy |
|---|---|---|---|
| Free Energy Perturbation (FEP) | Alchemical transformation of one ligand into another. chemrxiv.org | High | High |
| MM-PBSA/MM-GBSA | Combines molecular mechanics energy with solvation models. | Moderate | Moderate |
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. researchgate.netmdpi.com These calculations are fundamental for rationalizing the molecule's reactivity, spectroscopic properties, and intermolecular interactions.
DFT calculations are routinely used to determine key electronic properties of this compound:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are crucial indicators of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net
Electrophilicity Index (ω): This global reactivity descriptor, derived from the HOMO and LUMO energies, quantifies the ability of a molecule to accept electrons. researchgate.netijarset.com A higher electrophilicity index indicates a greater propensity to act as an electrophile. The electrophilicity index can be calculated using the following formula: ω = (μ^2) / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2) and η is the chemical hardness (η ≈ (E_LUMO - E_HOMO) / 2). physchemres.orgreddit.com
These quantum chemical descriptors provide a fundamental understanding of the intrinsic reactivity of this compound, which is essential for predicting its behavior in chemical reactions and biological systems.
Table 3: Key Quantum Chemical Descriptors
| Descriptor | Definition | Significance |
|---|---|---|
| HOMO Energy (E_HOMO) | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |
| LUMO Energy (E_LUMO) | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicator of chemical reactivity and kinetic stability. mdpi.com |
| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. | Predicts electrophilic behavior. ijarset.com |
Simulation of Spectroscopic Properties (e.g., FT-IR, UV-Vis Spectra)
Theoretical calculations are instrumental in the analysis and interpretation of the spectroscopic properties of molecules. Methods such as Density Functional Theory (DFT) are frequently employed to simulate vibrational (FT-IR) and electronic (UV-Vis) spectra, providing a detailed understanding of the molecule's structure and electronic transitions.
For a molecule like this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), can predict the vibrational frequencies corresponding to its various functional groups. These simulations allow for the assignment of specific absorption bands in an experimental FT-IR spectrum. For instance, characteristic vibrational modes for the sulfonamide group (S=O and S-N stretching), the thiophene ring (C-S, C=C, and C-H vibrations), and the cyclohexyl moiety (C-H stretching and bending) can be calculated. The computed frequencies and intensities help in confirming the molecular structure and understanding the vibrational dynamics.
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common approach to simulate UV-Vis absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, these calculations can predict the maximum absorption wavelengths (λmax) associated with electronic transitions, such as π → π* and n → π* transitions within the thiophene ring and sulfonamide group. The simulated spectrum can be compared with experimental data to elucidate the electronic properties of the molecule.
Table 1: Representative Simulated Spectroscopic Data for a Thiophene Sulfonamide Derivative
| Parameter | Description | Illustrative Value |
|---|---|---|
| FT-IR | ||
| ν(N-H) | N-H stretching vibration | ~3350 cm⁻¹ |
| ν(C-H) | Aromatic C-H stretching | ~3100 cm⁻¹ |
| ν(C-H) | Aliphatic C-H stretching | ~2930, 2850 cm⁻¹ |
| ν(S=O)asym | Asymmetric SO₂ stretching | ~1350 cm⁻¹ |
| ν(S=O)sym | Symmetric SO₂ stretching | ~1160 cm⁻¹ |
| UV-Vis | ||
| λmax | Maximum absorption wavelength | ~275 nm |
| Transition | Primary electronic transition | π → π* |
| Oscillator Strength | Intensity of the transition | ~0.4 |
Note: The values in this table are illustrative for a generic thiophene sulfonamide and are not specific experimental or calculated data for this compound.
In Silico Pharmacokinetic and Drug-Likeness Predictions (ADMET)
In silico methods are crucial for the early assessment of the pharmacokinetic properties of a potential drug candidate. These predictions, often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), help in identifying compounds with favorable drug-like properties and minimizing late-stage failures in drug development.
Computational models are used to predict the ADME properties of this compound based on its chemical structure.
Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate or inhibitor potential are estimated. High HIA and Caco-2 permeability suggest good oral absorption.
Distribution: The blood-brain barrier (BBB) permeability and plasma protein binding (PPB) are key distribution parameters. These predictions help in understanding whether the compound is likely to reach its target site in the body.
Metabolism: The interaction of the compound with cytochrome P450 (CYP) enzymes is a primary focus. Models predict whether the molecule is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is critical for assessing potential drug-drug interactions.
Excretion: Properties like total clearance and renal organic cation transporter (OCT2) substrate likelihood are predicted to estimate how the compound is eliminated from the body.
Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. Several rule-based filters and property calculations are employed for this assessment.
One of the most widely used is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following rules:
Molecular weight ≤ 500 Da
Log P (octanol-water partition coefficient) ≤ 5
Hydrogen bond donors ≤ 5
Hydrogen bond acceptors ≤ 10
Other parameters like the number of rotatable bonds, topological polar surface area (TPSA), and aqueous solubility (logS) are also critical in assessing oral bioavailability and drug-likeness. Various online platforms and software packages are available to calculate these properties for a given structure. For instance, a recent study on 5-bromo-N-alkylthiophene-2-sulfonamides indicated that one of the synthesized compounds exhibited a favorable drug candidate status based on in-silico tests. nih.govnih.gov
Table 2: Representative In Silico ADMET and Drug-Likeness Predictions for a Sulfonamide Drug Candidate
| Property | Parameter | Illustrative Predicted Value | Interpretation |
|---|---|---|---|
| Physicochemical | Molecular Weight | < 500 | Favorable |
| LogP | < 5 | Favorable | |
| Hydrogen Bond Donors | < 5 | Favorable | |
| Hydrogen Bond Acceptors | < 10 | Favorable | |
| TPSA | < 140 Ų | Good cell permeability | |
| Absorption | Human Intestinal Abs. | > 80% | High |
| Caco-2 Permeability | > 0.90 | High | |
| Distribution | BBB Permeability | LogBB < -1 | Low CNS penetration |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of interaction |
| CYP3A4 Inhibitor | No | Low risk of interaction | |
| Excretion | Total Clearance | log(CLtot) > 0.5 | Moderate clearance |
Note: This table presents typical parameters and illustrative values for a potential drug candidate and does not represent specific data for this compound.
Preclinical Pharmacological Evaluation of 5 Bromo N Cyclohexylthiophene 2 Sulfonamide Analogues
In Vitro Efficacy Assays
Enzyme Inhibition Assays (e.g., Determination of IC50 and Ki Values)
Analogues of 5-bromo-N-cyclohexylthiophene-2-sulfonamide have been evaluated as inhibitors of several key enzymes. Thiophene-based sulfonamides have demonstrated potent inhibitory effects on human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov For these analogues, IC50 values ranged from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II. nih.gov The corresponding Ki values were in the range of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II. nih.gov
Another study focused on N-(5-substituted) thiophene-2-alkylsulfonamides as inhibitors of 5-lipoxygenase (5-LO). These compounds exhibited dose-dependent inhibition with IC50 values ranging from 20-100 nM in a rat basophilic leukemia (RBL-1) cell homogenate assay. nih.gov
Table 1: Enzyme Inhibition Data for Thiophene (B33073) Sulfonamide Analogues
| Enzyme Target | Compound Class | IC50 Range | Ki Range |
|---|---|---|---|
| hCA-I | Thiophene-based sulfonamides | 69 nM - 70 µM | 66.49 - 234.99 µM |
| hCA-II | Thiophene-based sulfonamides | 23.4 nM - 1.405 µM | 74.88 - 38.04 µM |
| 5-LO | N-(5-substituted) thiophene-2-alkylsulfonamides | 20 - 100 nM | Not Reported |
Cell-Based Functional Assays (e.g., Cell Growth Inhibition, Cytotoxicity in Disease Models)
The cytotoxic potential of various thiophene sulfonamide analogues has been investigated against several human cancer cell lines. A novel series of thiophenes incorporating a sulfonamide moiety demonstrated cytotoxic activity against the human breast cancer cell line (MCF7). semanticscholar.org For some of these compounds, the IC50 values were found to be as low as 9.55 µmol L-1, indicating a higher potency than the reference drug doxorubicin in that particular study. semanticscholar.org
In another study, 2,5-Dichlorothiophene-3-sulfonamide was identified as a promising anticancer agent, with GI50 (Growth Inhibition 50) values of 7.2 ± 1.12 µM against HeLa (cervical cancer), 4.62 ± 0.13 µM against MDA-MB-231 (breast cancer), and 7.13 ± 0.13 µM against MCF-7 (breast cancer) cell lines. nih.gov Furthermore, certain isopimaric acid acyl-5-bromothiophene-2-sulfonamide derivatives showed significant inhibition of Hela, MDA-MB-231, and Hep G-2 (liver cancer) cells at a concentration of 100 μmol/L. researchgate.net One particular compound from this series demonstrated a better inhibitory effect than the widely used anticancer agent 5-fluorouracil (5-FU). researchgate.net
Table 2: Cytotoxicity of Thiophene Sulfonamide Analogues in Cancer Cell Lines
| Compound Class | Cell Line | Activity Metric | Value |
|---|---|---|---|
| Novel thiophene sulfonamides | MCF7 (Breast) | IC50 | 9.55 - 32.00 µmol L-1 |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical) | GI50 | 7.2 ± 1.12 µM |
| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 (Breast) | GI50 | 4.62 ± 0.13 µM |
| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 (Breast) | GI50 | 7.13 ± 0.13 µM |
| Isopimaric acid acyl-5-bromothiophene-2-sulfonamide | Hela, MDA-MB-231, Hep G-2 | % Inhibition at 100 µmol/L | 91.36% - 94.06% |
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC))
A study on 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated their antibacterial efficacy against clinically isolated New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147. nih.gov The antibacterial activity was evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. nih.gov
One of the synthesized compounds, 5-bromo-N-propylthiophene-2-sulfonamide, exhibited the lowest MIC and MBC values of 0.39 μg/mL and 0.78 μg/mL, respectively, indicating high potency against this resistant bacterial strain. nih.gov Another analogue, 5-bromo-N-ethylthiophene-2-sulfonamide, showed a MIC of 3.125 μg/mL and an MBC of 6.25 μg/mL. nih.gov
Table 3: Antimicrobial Activity of 5-bromo-N-alkylthiophene-2-sulfonamide Analogues against K. pneumoniae ST147
| Compound | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| 5-bromo-N-propylthiophene-2-sulfonamide | 0.39 | 0.78 |
| 5-bromo-N-ethylthiophene-2-sulfonamide | 3.125 | 6.25 |
In Vivo Efficacy Studies in Relevant Preclinical Animal Models
While in vivo data for this compound is not available, studies on related thiophene derivatives provide insights into their potential in vivo efficacy.
Disease-Specific Animal Models (e.g., Infectious Disease Models, Cancer Xenograft Models, Inflammatory Pain Models)
In the context of infectious diseases, a benzothiophene derivative, JSF-3269, has shown in vivo efficacy in an immunocompetent mouse model of acute, drug-resistant Enterococcus faecium infection. nih.gov This suggests that the broader class of thiophene-containing compounds may have therapeutic potential for treating bacterial infections in vivo.
For anticancer applications, various thiophene derivatives have been evaluated in vivo using cancer xenograft models. For instance, certain 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one candidates were assessed in a breast cancer mouse xenograft model, where they demonstrated a reduction in tumor growth starting from the second day of treatment, with the maximal effect observed after eight days. mdpi.com
In the realm of inflammatory pain, a representative N-(5-substituted) thiophene-2-alkylsulfonamide showed significant anti-inflammatory activity in the adjuvant arthritic rat model. nih.gov
Evaluation of Pharmacodynamic Biomarkers
There is currently a lack of specific information in the public domain regarding the evaluation of pharmacodynamic biomarkers for this compound or its close analogues in preclinical studies. For sulfonamide antibiotics in general, pharmacodynamic studies often focus on the relationship between drug concentration and the time course of antimicrobial effects, which can inform optimal dosing regimens. msdvetmanual.com The identification and validation of specific biomarkers for this class of thiophene sulfonamides would be a crucial step in their future development. youtube.com
Establishment of Dose-Response Relationships in Efficacy Models
The establishment of dose-response relationships is a critical step in the preclinical evaluation of any new chemical entity. For thiophene-based sulfonamides, this would typically involve assessing their efficacy in validated in vitro and in vivo models relevant to their proposed therapeutic indication. For instance, many thiophene sulfonamides have been investigated as carbonic anhydrase inhibitors. In such cases, dose-response studies would quantify the concentration of the compound required to inhibit the enzymatic activity of carbonic anhydrase isoforms by 50% (IC50).
While specific efficacy data for this compound is not available, a hypothetical dose-response relationship in an enzymatic assay could be presented as follows:
Hypothetical Dose-Response of a Thiophene Sulfonamide Analogue in a Carbonic Anhydrase II Inhibition Assay
| Compound Concentration (nM) | Percent Inhibition (%) |
|---|---|
| 1 | 15 |
| 10 | 45 |
| 50 | 75 |
| 100 | 90 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Pharmacokinetic Profiling in Preclinical Species
Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated by the body. These parameters are crucial for predicting the compound's behavior in humans.
Determination of Half-life and Volume of Distribution
The half-life (t1/2) of a drug is the time it takes for the concentration of the drug in the plasma to be reduced by half. The volume of distribution (Vd) is a theoretical volume that represents the extent of a drug's distribution in the body's tissues. For sulfonamides, these parameters can vary significantly based on the specific chemical structure and the preclinical species being studied. For example, the plasma half-life of sulfadiazine has been reported to be 10.1 hours in cattle and 2.9 hours in pigs, highlighting species-specific differences. msdvetmanual.com
A study on sulfathiazole and sulfamethazine in pigs following intravenous administration provides an example of how these parameters are determined and reported. researchgate.net
Pharmacokinetic Parameters of Sulfonamides in Pigs (Intravenous Administration)
| Compound | Half-life (t1/2β) (hours) | Volume of Distribution (Vd) (L/kg) |
|---|---|---|
| Sulfathiazole | 9.0 ± 1.6 | 1.16 ± 0.16 |
Data from a study on sulfathiazole and sulfamethazine in pigs. researchgate.net These values are not directly applicable to this compound but serve as an example of pharmacokinetic data.
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins, such as albumin, can significantly influence its distribution and availability to target tissues. Generally, only the unbound fraction of a drug is pharmacologically active. Sulfonamides are known to bind to plasma proteins to varying degrees. This binding is a key factor in their pharmacokinetic profile. nih.gov The interaction of sulfonamides with proteins can be studied using techniques like equilibrium dialysis.
Illustrative Plasma Protein Binding of Drug Candidates
| Compound Class | Typical Binding Affinity | Primary Binding Protein |
|---|---|---|
| Sulfonamides | Moderate to High | Albumin |
This table provides a generalized overview and is not specific to this compound.
Future Research Directions and Therapeutic Potential of 5 Bromo N Cyclohexylthiophene 2 Sulfonamide Derivatives
Development of Highly Selective and Potent Inhibitors
A primary objective in medicinal chemistry is the development of compounds that exhibit high potency against their intended biological target while minimizing off-target effects. For derivatives of 5-bromo-N-cyclohexylthiophene-2-sulfonamide, this involves systematic structural modifications to enhance their inhibitory activity and selectivity.
Initial studies on analogous 5-bromo-N-alkylthiophene-2-sulfonamides have shown that the nature of the N-substituent significantly influences antibacterial potency. nih.govdovepress.com For example, 5-bromo-N-propylthiophene-2-sulfonamide (a compound analogous to the N-cyclohexyl variant) was identified as a highly potent agent against NDM-1 producing K. pneumoniae ST147, with a Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL. nih.govresearchgate.net Future research should build on these findings by exploring a variety of substitutions on both the cyclohexyl ring and the thiophene (B33073) core.
Key strategies include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the cyclohexyl group (e.g., introducing hydroxyl, amino, or carboxyl groups) and the thiophene ring (e.g., replacing the bromine atom at the 5-position with other halogens or aryl groups via cross-coupling reactions) to map the chemical space and identify key structural features for optimal activity. nih.govyoutube.com
Target-Based Design: Once a primary biological target is confirmed (e.g., a specific bacterial enzyme), computational docking and molecular modeling can be used to design derivatives that fit precisely into the active site, thereby enhancing binding affinity and selectivity. nih.gov
Isosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties to enhance potency, improve pharmacokinetic properties, or reduce toxicity.
The table below summarizes the antibacterial activity of some synthesized 5-bromo-N-alkylthiophene-2-sulfonamides, which can serve as a baseline for the development of N-cyclohexyl derivatives. nih.govdovepress.com
| Compound ID | N-Substituent | Yield (%) | MIC (μg/mL) vs. NDM-KP ST147 | MBC (μg/mL) vs. NDM-KP ST147 |
| 3a | Ethyl | 72% | - | - |
| 3b | Propyl | 78% | 0.39 | 0.78 |
| 3c | Isopropyl | 62% | - | - |
Data sourced from recent studies on N-alkyl derivatives. nih.govdovepress.com MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Exploration of Novel Biological Targets and Polypharmacology Approaches
While initial evidence points towards antibacterial applications, the thiophene-sulfonamide scaffold is known to interact with a range of biological targets. nih.govnih.gov A comprehensive exploration of other potential therapeutic applications is a critical avenue for future research.
Carbonic Anhydrase Inhibition: Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, with applications in treating glaucoma, edema, and certain types of cancer. nih.govnih.govnih.gov Thiophene-based sulfonamides, in particular, have shown potent inhibitory effects against human CA isoenzymes hCA-I and hCA-II. nih.gov Derivatives of this compound should be screened against a panel of CA isoenzymes to explore their potential as diuretics or anticancer agents. researchgate.net
Anticancer Activity: Numerous thiophene derivatives have been investigated for their cytotoxic effects against various cancer cell lines. nih.govresearchgate.netmdpi.com Research indicates that these compounds can induce apoptosis and inhibit cancer cell proliferation. mdpi.com Screening the this compound library against panels of cancer cells (e.g., breast, colon, melanoma) could uncover novel oncology applications. nih.govmdpi.com
Polypharmacology: This approach involves designing drugs that can modulate multiple biological targets simultaneously to achieve a greater therapeutic effect, particularly for complex diseases like cancer or neurodegenerative disorders. The inherent ability of the sulfonamide group to bind to different enzymes makes this scaffold an excellent candidate for a polypharmacological approach. nih.gov Future work could focus on designing derivatives that co-inhibit targets in related pathways, such as different bacterial enzymes or multiple receptor tyrosine kinases in cancer.
Strategies for Combination Therapies and Synergistic Effects with Existing Agents
The increasing prevalence of drug resistance, especially in bacteria, necessitates the development of novel therapeutic strategies. nih.gov Combining new chemical entities with existing drugs can restore the efficacy of older antibiotics, reduce the required dosage, and slow the development of resistance.
Future research on this compound derivatives should investigate their potential for synergistic interactions with conventional antibiotics. la.govmdpi.com For example, a derivative could act as a beta-lactamase inhibitor, thereby restoring the activity of beta-lactam antibiotics against resistant bacteria.
Potential combination strategies include:
Checkerboard Assays: These in vitro tests can systematically evaluate the interaction between thiophene-sulfonamide derivatives and a wide range of clinically used antibiotics (e.g., aminoglycosides, fluoroquinolones, linezolid) to identify synergistic or additive effects. mdpi.com
Mechanism-Based Combinations: If a derivative is found to inhibit a specific bacterial pathway, such as folate synthesis (a known target of sulfonamides), it can be combined with drugs that target different essential pathways, leading to a potent synergistic effect. nih.govla.gov
Adjuvant Therapy in Oncology: In cancer treatment, these derivatives could be tested in combination with standard chemotherapeutic agents or targeted therapies to enhance tumor cell killing or overcome resistance mechanisms.
A study on thiosemicarbazides, another class of sulfur-containing compounds, demonstrated successful synergistic effects with antibiotics like linezolid (B1675486) and gentamicin, providing a model for how such studies could be designed for thiophene-sulfonamides. mdpi.com
Integration of Advanced Synthetic Methodologies for Broader Scaffold Diversification
To thoroughly explore the structure-activity relationships and identify lead compounds, a diverse library of derivatives is essential. Leveraging modern synthetic organic chemistry techniques can accelerate the creation of this library. researchgate.netnih.govbohrium.com The synthesis of the core scaffold involves reacting 5-bromothiophene-2-sulfonamide (B1270684) with various alkylating or arylating agents. nih.gov
Advanced methodologies for diversification include:
Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura coupling can be used to replace the bromine atom on the thiophene ring with a wide variety of aryl or heteroaryl groups, dramatically increasing structural diversity. nih.govbohrium.com
Multicomponent Reactions (MCRs): MCRs allow for the assembly of complex molecules from three or more starting materials in a single step, offering an efficient route to novel and diverse thiophene-based structures. researchgate.netbohrium.com
Flow Chemistry and Automated Synthesis: These technologies can enable the rapid, safe, and scalable production of a large number of analogs for high-throughput screening.
Recent reviews highlight numerous innovative methods for synthesizing thiophene derivatives, including iodine-promoted heterocyclization and various metal-catalyzed approaches, which could be adapted for this specific scaffold. nih.govbohrium.com
Application of Artificial Intelligence and Machine Learning in Drug Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. researchgate.netnih.govmdpi.com These computational tools can analyze vast datasets to predict the properties of novel molecules, saving significant time and resources compared to traditional methods. nih.govfrontiersin.org
For the this compound series, AI and ML can be applied in several ways:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using data from an initial set of synthesized and tested derivatives. These models can then predict the biological activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates. frontiersin.org
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties (e.g., high potency against a specific target, low predicted toxicity). nih.gov These models can explore a vast chemical space to propose novel derivatives of the thiophene-sulfonamide scaffold.
Target Identification and Validation: AI algorithms can analyze biological data to identify and validate novel protein targets for which these compounds might be effective. nih.gov
Pharmacokinetic and Toxicity Prediction: ML models can predict the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of new derivatives early in the design phase, allowing researchers to focus on compounds with a higher likelihood of success in clinical trials. mdpi.com
By integrating these computational approaches with traditional medicinal chemistry, the development of therapeutic agents from the this compound scaffold can be significantly streamlined and optimized. researchgate.net
Q & A
Basic: What are the standard synthetic routes for 5-bromo-N-cyclohexylthiophene-2-sulfonamide?
The synthesis typically involves sequential functionalization of the thiophene ring. A common approach includes:
- Bromination : Introduce the bromine atom at the 5-position of thiophene using reagents like N-bromosuccinimide (NBS) under controlled conditions.
- Sulfonylation : React the brominated thiophene with chlorosulfonic acid to form the sulfonyl chloride intermediate.
- Amine Coupling : Introduce the cyclohexylamine group via nucleophilic substitution, often catalyzed by triethylamine in anhydrous solvents like THF or DCM .
Microwave-assisted cross-coupling (e.g., Suzuki-Miyaura) can enhance reaction efficiency, as demonstrated in analogous bromothiophene sulfonamide syntheses .
Basic: How is the molecular structure of this compound confirmed?
Structural confirmation requires multi-technique validation:
- X-ray Crystallography : Resolves bond lengths, angles, and spatial arrangement of the sulfonamide group and cyclohexyl substituent. For example, similar sulfonamides show dihedral angles of ~75° between the thiophene and benzene rings .
- NMR Spectroscopy : H and C NMR identify key signals, such as the sulfonamide NH (~10 ppm) and cyclohexyl protons (1.2–2.2 ppm). H-N HMBC can confirm N-cyclohexyl connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 334.99 for CHBrNOS) .
Advanced: How can researchers optimize reaction yields in palladium-catalyzed cross-coupling steps for derivatives?
Key parameters include:
- Catalyst System : Use Pd(PPh) or PdCl(dppf) with ligands like triphenylphosphine to stabilize intermediates. Copper(I) iodide co-catalysis improves efficiency in Sonogashira couplings .
- Solvent and Temperature : Anhydrous THF or DMF at 60–80°C under microwave irradiation reduces side reactions. For example, microwave conditions (300 W, 60°C, 10 min) achieved >85% yield in analogous bromothiophene couplings .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol removes unreacted bromo-precursors .
Advanced: How to resolve contradictions in reported biological activity data for sulfonamide derivatives?
Contradictions often arise from substituent effects or assay variability. Methodological solutions include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary the N-cyclohexyl group and compare with analogues (e.g., benzyl or aryl substitutions). For instance, cyclohexyl groups may enhance lipophilicity, altering membrane permeability .
- Assay Standardization : Use consistent cell lines (e.g., U87MG glioma cells for antitumor studies) and control for sulfonamide hydrolysis, which can generate inactive metabolites .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like carbonic anhydrase IX, clarifying discrepancies between in vitro and in vivo results .
Advanced: What is the role of the cyclohexyl group in modulating biological activity?
The cyclohexyl moiety influences:
- Lipophilicity : Enhances blood-brain barrier penetration, critical for CNS-targeted agents. LogP values for cyclohexyl derivatives are typically 1.5–2.0 higher than aromatic analogues .
- Steric Effects : Bulky substituents can hinder binding to flat enzymatic pockets. Compare IC values against less hindered derivatives (e.g., N-methyl or N-cyclopropyl) to assess steric tolerance .
- Metabolic Stability : Cyclohexyl groups resist cytochrome P450 oxidation better than benzyl groups, as shown in pharmacokinetic studies of related sulfonamides .
Advanced: How can computational methods predict the compound’s interactions with biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the sulfonamide group’s charge distribution (-0.45 e on sulfur) correlates with hydrogen bonding to serine residues in enzymes .
- Molecular Dynamics (MD) Simulations : Simulate binding to carbonic anhydrase IX over 100 ns trajectories to assess stability of the sulfonamide-Zn interaction .
- Pharmacophore Modeling : Define essential features (e.g., sulfonamide as an anchor, bromine as a hydrophobic probe) to screen virtual libraries for analogs .
Advanced: What strategies mitigate crystallization challenges during synthesis?
- Solvent Screening : Use mixed solvents (e.g., EtOAc/hexane) to modulate polarity. Cyclohexyl derivatives often crystallize best from ethanol .
- Seeding : Introduce pre-formed crystals of analogous compounds (e.g., N-cyclopropyl sulfonamides) to induce nucleation .
- Temperature Gradients : Slow cooling from reflux (e.g., 60°C to 4°C over 12 h) improves crystal quality for X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
